molecular formula C52H49N5O8 B12913906 (2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12913906
M. Wt: 872.0 g/mol
InChI Key: JYRDITHUJCIJEX-ULKCLTFGSA-N
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Description

The compound “(2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, phenyl, and purinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the purinyl group: This step may involve nucleophilic substitution reactions to attach the purinyl moiety to the tetrahydrofuran ring.

    Attachment of the bis(4-methoxyphenyl)(phenyl)methoxy groups: This can be done through etherification reactions using suitable phenolic and methoxy reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The purinyl group can be reduced under specific conditions to form dihydropurinyl derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) can facilitate electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the purinyl group may produce dihydropurinyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying biochemical pathways.

    Medicine: The compound may have potential as a drug candidate due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The purinyl group may allow the compound to bind to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: This compound is unique due to its specific combination of functional groups.

    Other tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.

    Other purinyl derivatives: Compounds with purinyl groups but different ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of methoxy, phenyl, and purinyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C52H49N5O8

Molecular Weight

872.0 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[[bis(4-methoxyphenyl)-phenylmethyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C52H49N5O8/c1-60-40-23-15-35(16-24-40)51(34-11-7-5-8-12-34,36-17-25-41(61-2)26-18-36)56-48-45-49(54-32-53-48)57(33-55-45)50-47(59)46(58)44(65-50)31-64-52(37-13-9-6-10-14-37,38-19-27-42(62-3)28-20-38)39-21-29-43(63-4)30-22-39/h5-30,32-33,44,46-47,50,58-59H,31H2,1-4H3,(H,53,54,56)/t44-,46-,47-,50-/m1/s1

InChI Key

JYRDITHUJCIJEX-ULKCLTFGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)O)O

Origin of Product

United States

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